Eptapirone

5-HT1A receptor Binding Affinity Radioligand Binding

Eptapirone (F-11440) is a full 5-HT1A receptor agonist—not a partial agonist. With intrinsic activity of 1.0 (100% of 5-HT), Ki=4.8nM, and >2000-fold selectivity over off-target receptors (5-HT2, D2, α1, H1), it enables maximal receptor activation unattainable with buspirone (IA=0.49) or tandospirone. In the forced swim test, it produces immediate antidepressant-like effects, unlike buspirone which paradoxically increases immobility. Its 4-60x superior in vivo potency makes it the definitive tool for studying full 5-HT1A agonism in cAMP inhibition, β-arrestin recruitment, and high-content screening. For research use only.

Molecular Formula C16H23N7O2
Molecular Weight 345.4 g/mol
CAS No. 179756-58-2
Cat. No. B1662220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEptapirone
CAS179756-58-2
Synonyms4-methyl-2-(4-(4-(pyrimidin-2-yl)piperazino)butyl)-2H,4H-1,2,4-triazin-3,5-dione
eptapirone
F 11440
F-11440
Molecular FormulaC16H23N7O2
Molecular Weight345.4 g/mol
Structural Identifiers
SMILESCN1C(=O)C=NN(C1=O)CCCCN2CCN(CC2)C3=NC=CC=N3
InChIInChI=1S/C16H23N7O2/c1-20-14(24)13-19-23(16(20)25)8-3-2-7-21-9-11-22(12-10-21)15-17-5-4-6-18-15/h4-6,13H,2-3,7-12H2,1H3
InChIKeyNMYAHEULKSYAPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





Eptapirone (CAS 179756-58-2) as a High-Efficacy 5-HT1A Receptor Agonist for Neurological Research


Eptapirone (F-11440) is a potent, highly selective, and high-efficacy full agonist of the 5-HT1A receptor, belonging to the azapirone chemical class [1]. In radioligand binding assays, it demonstrates a Ki of 4.8 nM (pKi = 8.33) for the 5-HT1A receptor [2]. It acts as a full agonist, exhibiting an intrinsic activity of 1.0 (100%) relative to serotonin (5-HT), which distinguishes it from partial agonists like buspirone and tandospirone . While Eptapirone showed promise in preclinical models for anxiety and depression, its clinical development was discontinued after Phase 1 [3].

Eptapirone (F-11440) Procurement Rationale: Why 5-HT1A Partial Agonists Are Not Substitutable


Compounds within the 5-HT1A agonist class cannot be simply interchanged due to critical, quantifiable differences in intrinsic activity (full vs. partial agonism), receptor binding affinity, and functional selectivity [1]. These molecular distinctions translate to significant differences in in vivo potency and, in some cases, paradoxical behavioral effects. For instance, the partial agonist buspirone can increase immobility in the forced swim test (FST) following acute administration, an effect opposite to that of the full agonist Eptapirone [2]. Therefore, for research requiring a high-efficacy, full 5-HT1A agonist tool compound, substituting with a partial agonist would fundamentally alter the experimental model and outcomes. The following quantitative evidence delineates these non-substitutable characteristics.

Quantitative Evidence Guide for Eptapirone: Direct Comparator Data for Scientific Selection


Eptapirone vs. Buspirone: 6-Fold Higher 5-HT1A Receptor Binding Affinity

In radioligand binding assays using rat hippocampal membranes, Eptapirone demonstrates significantly higher affinity for the 5-HT1A receptor compared to the commonly used anxiolytic buspirone [1].

5-HT1A receptor Binding Affinity Radioligand Binding

Eptapirone vs. Flesinoxan and Buspirone: Superior In Vivo Potency (4-60x) in Rat Models

Eptapirone's in vivo potency, measured by its ability to decrease hippocampal serotonin (5-HT) levels (presynaptic effect) and increase plasma corticosterone (postsynaptic effect), is substantially greater than that of both flesinoxan and buspirone in rats [1].

In Vivo Pharmacology 5-HT1A Agonist Rat Model Potency

Eptapirone as a Full 5-HT1A Agonist (IA=1.0) vs. Partial Agonists (IA=0.46-0.49)

Eptapirone functions as a full agonist at the 5-HT1A receptor, exhibiting an intrinsic activity (IA) of 1.0 relative to serotonin (5-HT). This is in stark contrast to the partial agonist activity of compounds like buspirone (IA=0.49) and ipsapirone (IA=0.46) .

Intrinsic Activity Functional Selectivity 5-HT1A Receptor Efficacy

Eptapirone Exhibits High Selectivity (>2000-fold) for 5-HT1A Over Off-Target Receptors

Eptapirone demonstrates exceptional selectivity for the 5-HT1A receptor, with Ki values for other serotonergic, dopaminergic, and adrenergic receptors exceeding 10,000 nM .

Selectivity Off-Target Effects 5-HT1A Receptor Safety Pharmacology

Eptapirone Shows Superior Acute Antidepressant-Like Effect in Forced Swim Test

In the rat Porsolt forced swim test (FST), acute administration of Eptapirone produced a more robust reduction in immobility time compared to several comparators, including buspirone, ipsapirone, flesinoxan, paroxetine, and imipramine [1]. Notably, acute buspirone increased immobility time, an effect opposite to Eptapirone [2].

Antidepressant Forced Swim Test Behavioral Pharmacology Animal Model

Key Research Applications for Eptapirone (CAS 179756-58-2) Driven by Differentiated Pharmacology


Investigating the Therapeutic Potential of Full 5-HT1A Receptor Agonism in Depression and Anxiety Models

Given its full agonist profile (IA=1.0) and superior in vivo potency (4-60x) relative to partial agonists [1], Eptapirone is an ideal tool compound for researchers exploring the hypothesis that maximal activation of the 5-HT1A receptor is required for optimal antidepressant or anxiolytic effects. Studies using Eptapirone can help delineate the specific receptor conformations and downstream signaling pathways associated with full agonism, which are not accessible with partial agonists like buspirone .

Behavioral Pharmacology Studies Requiring Rapid Onset of Antidepressant-Like Effects

In contrast to buspirone, which paradoxically increases immobility in the acute forced swim test, Eptapirone produces an immediate and robust antidepressant-like effect [2]. This makes it a valuable tool for studying the neurobiological mechanisms underlying the rapid onset of antidepressant action, a critical area of research for developing next-generation treatments.

In Vitro Receptor Binding and Functional Assays Demanding High Selectivity

With >2000-fold selectivity for the 5-HT1A receptor over a panel of other relevant CNS targets (e.g., 5-HT2, D2, α1, H1 receptors; Ki > 10,000 nM) , Eptapirone is a superior ligand for in vitro assays designed to isolate and study 5-HT1A receptor pharmacology without confounding off-target binding or signaling. This is particularly important for high-content screening, radioligand binding studies, and detailed functional analyses (e.g., cAMP inhibition, β-arrestin recruitment).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Eptapirone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.